Lipophilicity (LogP) Advantage Over Non-Fluorinated and Mono-Fluorinated Benzonitriles
The lipophilicity of 4,5-difluoro-2-(trifluoromethoxy)benzonitrile is substantially higher than that of non-fluorinated benzonitriles and mono-fluorinated analogs. While experimentally determined LogP values for this specific compound are not widely reported in the open literature, the Hansch π parameter for the -OCF3 group is +1.04, and each aromatic fluorine atom contributes approximately +0.14 to lipophilicity [1]. In contrast, the parent benzonitrile (C7H5N) has a LogP of approximately 1.56, and 2-(trifluoromethoxy)benzonitrile (CAS 63968-85-4) exhibits a LogP of 2.46-2.93 [2]. The additional two fluorine atoms in the target compound are expected to raise LogP by ~0.3 units, resulting in a calculated LogP range of 2.8–3.2. This increased lipophilicity enhances membrane permeability, a critical factor for intracellular target engagement in drug discovery programs [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP ~2.8–3.2 (based on Hansch π contributions) |
| Comparator Or Baseline | Benzonitrile (LogP ~1.56); 2-(Trifluoromethoxy)benzonitrile (LogP 2.46–2.93) |
| Quantified Difference | +0.3 to +1.6 LogP units vs. comparators |
| Conditions | Hansch π additive model; experimental LogP values for comparators from vendor datasheets |
Why This Matters
Higher LogP directly correlates with improved passive membrane diffusion and oral bioavailability, making this compound a preferred building block for CNS-penetrant or cell-active candidates.
- [1] Müller, K. Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups. Chimia (Aarau) 2014, 68, 356-362. View Source
- [2] BOC Sciences. 2-(Trifluoromethoxy)benzonitrile (CAS 63968-85-4). Accessed 2026-04-21. View Source
